molecular formula C14H11FN6O B2857169 N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448033-45-1

N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2857169
CAS RN: 1448033-45-1
M. Wt: 298.281
InChI Key: XEUWKGDFIRUXMW-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a pyridazine derivative that has shown promise in various applications, including in the field of medicinal chemistry. In

Scientific Research Applications

Synthesis and Chemical Properties

Research on N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide and related compounds focuses on their synthesis and evaluation for various biological activities. The synthesis of 1,2,3-Triazolo[4,5-d]pyridazines from appropriate azides, including 2-fluorobenzyl, has been explored, showing high affinity and selectivity for the A1 receptor subtype in radioligand binding assays at bovine brain adenosine receptors (Biagi et al., 1999). Another study synthesized analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, investigating their anticonvulsant activity, highlighting the significance of the 2-fluorobenzyl group in these compounds (Kelley et al., 1995).

Anticonvulsant Activity

Research has been conducted on the synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, showing their lower activity compared to their fluorobenzyl analogues against maximal electroshock-induced seizures in rats (Kelley et al., 1995). This underscores the impact of the fluorobenzyl group and its structural positioning on the pharmacological profile of these compounds.

Antitumor and Antimicrobial Activities

A study on enaminones as building blocks for the synthesis of substituted pyrazoles investigated their antitumor and antimicrobial activities. The research highlighted the potential of these compounds, including those derived from fluorobenzyl groups, in inhibiting the growth of cancer and microbial cells (Riyadh, 2011).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O/c15-11-4-2-1-3-10(11)7-17-14(22)12-5-6-13(20-19-12)21-9-16-8-18-21/h1-6,8-9H,7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUWKGDFIRUXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NN=C(C=C2)N3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

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